molecular formula C25H32F3N3O4 B1142919 (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide CAS No. 160970-64-9

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

Cat. No. B1142919
M. Wt: 495.53
InChI Key:
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Description

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a useful research compound. Its molecular formula is C25H32F3N3O4 and its molecular weight is 495.53. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Nanotechnology Applications in Water Treatment

    • Nanomaterials have been extensively applied or investigated in adsorption, photocatalysis, catalytic ozonation, and filtration processes for removing pharmaceutically active compounds from water .
    • The extraordinary properties of nanomaterials, such as large surface area, quantum effect, electrochemical and magnetic properties, and other size-dependent physical and chemical properties, offer nanotechnologies great advantages over conventional technologies .

    Applications in Electrochemistry

    • Electrochemistry has a wide range of applications, including batteries and fuel cells .
    • A battery is an electrochemical cell that produces an electric current. In principle, any galvanic cell could be used as a battery .
    • Fuel cells are similar to batteries in that they generate an electrical current, but require continuous addition of fuel and oxidizer .

    Pharmaceutical Applications

    • The compound “CHEMBL3187195” has been studied for its antagonist activity at alpha-1D adrenergic receptor .
    • It has been tested in HEK293 cells, a specific type of cell line used in research, for its ability to reduce agonist-induced calcium mobilization .

properties

IUPAC Name

1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870072
Record name 1-(3-Hydroxypropyl)-5-[2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

CAS RN

160970-64-9, 160970-54-7
Record name 2,3-Dihydro-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160970-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
N Moriyama, K Akiyama, S Murata, J Taniguchi… - European journal of …, 1997 - Elsevier
KMD-3213, (−)-(R)-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide, is a novel and selective α 1A -adrenoceptor antagonist. …
Number of citations: 38 www.sciencedirect.com
R Yamagishi, K Akiyama, S Nakamura, M Hora… - European journal of …, 1996 - Elsevier
KMD-3213, (−)-(R)-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]indoline-7-carboxamide, a newly synthesized α 1 -adrenoceptor antagonist, has …
Number of citations: 59 www.sciencedirect.com
H Piao, T Taniguchi, S Nakamura, J Zhu… - European Journal of …, 2000 - Elsevier
We have isolated a cDNA clone of the rabbit α 1b -adrenoceptor which has an open reading frame of 1557 nucleotides encoding a protein of 518 amino acids. The sequence shows …
Number of citations: 35 www.sciencedirect.com
IJ Barve, LH Chen, PCP Wei, JT Hung, CM Sun - Tetrahedron, 2013 - Elsevier
Enantioselective synthesis of clinically approved drug—Silodosin for the treatment of benign prostatic hyperplasia from the commercially available compounds 1-acetyl-5-(2-aminopropyl…
Number of citations: 11 www.sciencedirect.com
S Murata, T Taniguchi… - British journal of …, 1999 - Wiley Online Library
Pharmacological profiles of tritiated KMD‐3213, a new antagonist of α 1 ‐adrenoceptor (AR), were examined in recombinant and native α 1 ‐AR, and compared with those of prazosin (…
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
M Ishiguro, Y Futabayashi, T Ohnuki, M Ahmed… - Life sciences, 2002 - Elsevier
This investigation was performed to assess the importance of interaction in the bindings of selective and nonselective α 1 -antagonists to α 1 -adrenergic receptor (α 1 -AR) subtypes …
Number of citations: 40 www.sciencedirect.com
S Nakamura, T Taniguchi, F Suzuki… - British journal of …, 1999 - Wiley Online Library
Subtypes of α 1 ‐adrenoceptor in rabbit iris have been examined in functional, binding and molecular biological experiments. In functional studies, exogenous and endogenous …
Number of citations: 78 bpspubs.onlinelibrary.wiley.com
J Zhu, T Taniguchi, R Takauji, F Suzuki… - British journal of …, 2000 - Wiley Online Library
We have studied the antagonist action of prazosin and KMD‐3213 in a constitutively active mutant of the human alpha‐1a adrenoceptor in which Ala 271 was substituted to Thr and was …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
R Buchi Reddy, KR More, L Gupta - Pharmaceutical Chemistry Journal, 2017 - Springer
A novel, economical and highly efficient synthetic approach has been developed for the synthesis of silodosin optically active intermediate and its application to facile preparation of …
Number of citations: 3 link.springer.com
F Suzuki, T Taniguchi, R Takauji… - British journal of …, 2000 - Wiley Online Library
Two splice isoforms of rabbit α 1a ‐adrenergic receptor (AR), (named α 1a ‐OCU.2‐AR and α 1a ‐OCU.3‐AR) have been isolated from the liver cDNA library in addition to the previously …
Number of citations: 36 bpspubs.onlinelibrary.wiley.com

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